molecular formula C10H10FNO B3271019 2H-1-Benzazepin-2-one, 7-fluoro-1,3,4,5-tetrahydro- CAS No. 53842-01-6

2H-1-Benzazepin-2-one, 7-fluoro-1,3,4,5-tetrahydro-

Cat. No. B3271019
CAS RN: 53842-01-6
M. Wt: 179.19
InChI Key: NECSVEVWLMPRCZ-UHFFFAOYSA-N
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Description

  • CAS Number : 4424-80-0


Synthesis Analysis

This compound belongs to the benzazepine family, which exhibits a broad spectrum of pharmacological activities. Benzazepines are used as anticonvulsants, anti-anxiety agents, analgesics, sedatives, antidepressants, and hypnotics. The chemical structure of benzazepines is similar to that of benzodiazepines, suggesting potential similar or opposite biological activities. Notably, benzoxazepines, a subgroup of benzazepines, also possess high pharmacological activity and can serve as intermediates in the synthesis of biologically active compounds .


Molecular Structure Analysis

The molecular structure of 2H-1-Benzazepin-2-one, 7-fluoro-1,3,4,5-tetrahydro- consists of a benzazepine ring system with a fluorine substitution at position 7. The presence of an amide bond in its structure is noteworthy, as this functional group plays a crucial role in various biological and chemical systems .

properties

IUPAC Name

7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECSVEVWLMPRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzazepin-2-one, 7-fluoro-1,3,4,5-tetrahydro-

Synthesis routes and methods

Procedure details

Sodium azide 1.1 g (16.92 mmol) was added to a mixture of 6.0 mL of chloroform and 1.1 mL of water at 0° C. Concentrated sulfuric acid (0.44 mL) was added dropwise and the mixture stirred at 0° C. for two hours then filtered. The chloroform layer containing hydrazoic acid was added to a solution of 1.3 g (7.92 mmol) of 6-fluoro-1-tetralone (prepared by the method of Allinger and Jones, J. Org. Chem., 27, 70-76 (1962)) in 4.8 mL of chloroform. Additional sulfuric acid (2.16 mL) was added dropwise with stirring while maintaining the temperature below 40° C. The mixture was stirred at 40° C. for two hours then at room temperature for 16 hours. The mixture was transferred to a separatory funnel and the layers were separated. The aqueous layer was added to ice; the resulting recipitate was extracted with methylene chloride (5x). The combined extracts were washed with brine, dried over magnesium sulfate and filtered through a silica plug. Solvents were removed under vacuum to afford 162 mg (0.92 mmol, 11%) of the product. 1H NMR (300MHz, CDCl3): 2.21 (m,2H), 2.32 (t,7Hz,2H), 2.7 (t,7Hz,2H), 6.93 (m,3H), 7.8 (br s,1H). FAB-MS: calculated for C10H10FNO 179; found 180 (M+H,100%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
2.16 mL
Type
reactant
Reaction Step Four
Quantity
4.8 mL
Type
solvent
Reaction Step Five
Yield
11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1-Benzazepin-2-one, 7-fluoro-1,3,4,5-tetrahydro-
Reactant of Route 2
2H-1-Benzazepin-2-one, 7-fluoro-1,3,4,5-tetrahydro-
Reactant of Route 3
2H-1-Benzazepin-2-one, 7-fluoro-1,3,4,5-tetrahydro-
Reactant of Route 4
2H-1-Benzazepin-2-one, 7-fluoro-1,3,4,5-tetrahydro-
Reactant of Route 5
2H-1-Benzazepin-2-one, 7-fluoro-1,3,4,5-tetrahydro-
Reactant of Route 6
2H-1-Benzazepin-2-one, 7-fluoro-1,3,4,5-tetrahydro-

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